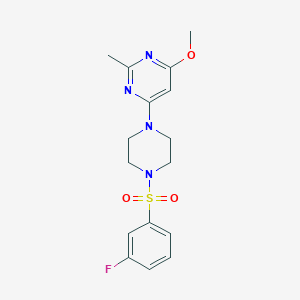

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHBYEDAULKZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound “4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine” is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function.

Mode of Action

This compound acts as an inhibitor of ENTs. It is more selective to ENT2 than to ENT1. The compound interacts with these transporters, inhibiting their function and leading to changes in nucleotide synthesis and adenosine regulation.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and adenosine regulation pathways. The downstream effects of this inhibition are yet to be fully understood and are a subject of ongoing research.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in nucleotide synthesis and adenosine regulation due to the inhibition of ENTs. The specific effects can vary depending on the cell type and the physiological state of the cell.

Biological Activity

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure that includes a pyrimidine core, a piperazine ring, and a fluorophenyl sulfonyl group. Its molecular formula is , with a molecular weight of approximately 394.5 g/mol. The presence of the sulfonyl group is particularly noteworthy as it often enhances the biological activity of compounds by improving solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in the context of antimicrobial and anticancer activities. The piperazine ring enhances the compound's affinity for biological targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonamide functionalities have shown efficacy against various bacterial strains by inhibiting key metabolic pathways.

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. Compounds that share structural similarities with this compound have demonstrated inhibitory effects on cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). The following table summarizes key findings from notable studies:

Case Studies

- Antimicrobial Efficacy : A study conducted on various piperazine derivatives found that compounds similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

- Cancer Cell Proliferation : In vitro assays demonstrated that this compound could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Core Structure : Shares a pyrimidine backbone but replaces the piperazine-sulfonyl group with a piperidine-amine substituent.

- Key Differences : The absence of a sulfonyl group reduces polarity and may decrease metabolic stability. The amine group at the 2-position (vs. methyl in the target compound) could alter hydrogen-bonding interactions with biological targets .

- Biological Implications : Piperidine-containing pyrimidines are associated with antimicrobial and antitumor activities, but the lack of a sulfonyl group may limit kinase inhibition efficacy compared to sulfonamide/sulfonyl derivatives .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide

- Core Structure : Contains a 4-fluorophenyl group and a sulfonamide-linked substituent.

- The sulfonamide group (vs. sulfonyl in the target compound) may reduce electron-withdrawing effects, altering pharmacokinetics .

- Biological Implications : Sulfonamide derivatives are often protease inhibitors; however, the steric bulk in this compound might reduce membrane permeability compared to the more compact target molecule .

4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine

- Core Structure : Features a bis-pyrimidine core linked via piperazine, with chloro and methylsulfanyl substituents.

- Key Differences: The dual pyrimidine rings and chloro groups increase molecular weight (403.35 g/mol) and hydrophobicity.

- Biological Implications : Such compounds are explored as antiparasitic agents, but the chloro substituents may confer higher cytotoxicity than the fluorophenyl-sulfonyl group in the target compound .

Molecular and Pharmacokinetic Comparison

Preparation Methods

Formation of the Pyrimidine Backbone

The pyrimidine core is typically synthesized via the Biginelli reaction or modified Hantzsch dihydropyrimidine synthesis. For this compound, ethyl 6-methoxy-2-methylpyrimidine-4-carboxylate serves as a pivotal intermediate. As demonstrated in analogous syntheses, cyclocondensation of ethyl acetoacetate, urea, and 4-methoxybenzaldehyde under acidic conditions yields tetrahydropyrimidinones, which are subsequently oxidized to dihydropyrimidines.

Reaction Conditions for Cyclocondensation

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Ethyl acetoacetate | Ethanol | Reflux | 5–6 h | 60–70% |

The introduction of the 3-fluorophenylsulfonyl group proceeds via sulfonylation of the secondary amine in piperazine. This step requires precise control to avoid over-sulfonylation and ensure regioselectivity.

Sulfonyl Chloride Coupling

3-Fluorophenylsulfonyl chloride reacts with the piperazine intermediate in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (TEA) neutralizes HCl byproducts, preventing protonation of the amine and ensuring efficient coupling.

Typical Reaction Protocol

- Dissolve piperazine-pyrimidine intermediate (1.0 equiv) in DCM.

- Add TEA (2.5 equiv) and 3-fluorophenylsulfonyl chloride (1.2 equiv) dropwise.

- Stir for 4–6 h at room temperature.

- Quench with water, extract with DCM, and purify via column chromatography (ethyl acetate/petroleum ether).

Challenges in Sulfonylation

- Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions require anhydrous conditions.

- Steric Hindrance : Bulky substituents on the pyrimidine ring may reduce coupling efficiency, necessitating excess sulfonyl chloride.

Final Assembly and Purification

Following sulfonylation, the ethyl ester is hydrolyzed to the carboxylic acid (if required) or retained for further derivatization. For this compound, the ester group is often preserved, as seen in related neuroprotective agents.

Hydrolysis of the Ethyl Ester (Optional)

- Reagents : NaOH (2M) in aqueous ethanol.

- Conditions : Reflux for 3–4 h, followed by acidification with HCl to precipitate the carboxylic acid.

Characterization Data

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.79 (m, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 3.91 (s, 3H, OCH3), 3.72–3.65 (m, 4H, piperazine-H), 2.51 (s, 3H, CH3).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Process Optimization and Scale-Up Considerations

Industrial-scale production demands optimization of cost, yield, and safety. Key parameters include:

Solvent Selection

Catalytic Enhancements

- Copper(I) Catalysis : Accelerates SNAr reactions in piperazine coupling (e.g., CuI, 10 mol%).

- Microwave Assistance : Reduces reaction times by 50–70% for cyclocondensation steps.

Analytical and Characterization Techniques

Spectroscopic Methods

Q & A

Basic: What are the standard synthetic routes for synthesizing 4-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of thiourea with β-keto esters or amidines under acidic or basic conditions to form the pyrimidine ring .

Piperazine Sulfonylation : Reaction of piperazine with 3-fluorophenyl sulfonyl chloride in dichloromethane (DCM) at 0–5°C, using a base like triethylamine to neutralize HCl byproducts .

Coupling Reaction : The sulfonylated piperazine is coupled to the pyrimidine core via nucleophilic substitution at the 4-position of pyrimidine, often using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

Key Reagents : Potassium carbonate (base), DMF (solvent), and Pd catalysts for cross-coupling if aryl halides are involved.

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C6, methyl at C2) and sulfonyl-piperazine connectivity. Aromatic protons from the 3-fluorophenyl group appear as doublets (J = 8–10 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak for C₁₇H₁₉FN₄O₃S).

- Infrared (IR) Spectroscopy : Sulfonyl S=O stretches appear at ~1350 cm⁻¹ and 1150 cm⁻¹ .

- X-ray Crystallography : Resolves 3D conformation, including piperazine ring puckering and dihedral angles between pyrimidine and fluorophenyl groups .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Substituent Variation :

- Replace the 3-fluorophenyl group with other aryl/heteroaryl sulfonamides to assess steric/electronic effects on target binding.

- Modify the methoxy group (C6) to ethoxy or halogenated analogs to study hydrophobicity impacts .

Biological Assays :

- Test derivatives against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or calorimetry.

- Compare IC₅₀ values to correlate substituents with potency .

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with sulfonyl groups) .

Advanced: How can contradictory biological activity data between studies be resolved?

Methodological Answer:

Replicate Experiments : Ensure identical conditions (e.g., cell lines, assay buffers) and compound purity (HPLC ≥95%).

Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic inhibition + cell viability assays) .

Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.

Structural Validation : Re-analyze crystallographic data to check for conformational flexibility affecting binding .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of sulfonyl-piperazine interactions over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon fluorophenyl substitution .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, methoxy hydrophobic pocket) using tools like Schrödinger’s Phase .

Advanced: What strategies improve the compound’s solubility and bioavailability?

Methodological Answer:

Salt Formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility.

Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) for gradual release .

Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to improve dissolution rates .

Basic: Which structural features are critical for its biological activity?

Methodological Answer:

- Sulfonyl Group : Acts as a hydrogen bond acceptor, critical for target engagement (e.g., kinase ATP pockets) .

- 3-Fluorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues .

- Piperazine Ring : Provides conformational flexibility for optimal binding .

Advanced: What considerations are vital for in vivo efficacy testing?

Methodological Answer:

Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance (CL) in rodent models.

Dosing Regimen : Optimize based on PK/PD modeling to maintain therapeutic concentrations .

Toxicology Screening : Assess liver enzyme (ALT/AST) levels and histopathology to identify off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.